molecular formula C9H10ClF2N B1424155 1-(2,4-Difluorophenyl)cyclopropylamine hydrochloride CAS No. 1186663-18-2

1-(2,4-Difluorophenyl)cyclopropylamine hydrochloride

Cat. No. B1424155
M. Wt: 205.63 g/mol
InChI Key: TYWIBZMFYNGWIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of the (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine begins with derivatisation of substituted cinnamic acid A with Oppolzer’s sultam to give B . Diastereoselective reactions are then used to yield the desired product .


Molecular Structure Analysis

The molecular formula of 1-(2,4-Difluorophenyl)cyclopropylamine hydrochloride is C9H10ClF2N . The molecular weight is 205.63 g/mol .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1-(2,4-Difluorophenyl)cyclopropylamine hydrochloride include derivatisation, diastereoselective reactions, and reduction of the nitro group by catalytic hydrogenation with palladium catalyst and zinc dust .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-(2,4-Difluorophenyl)cyclopropylamine hydrochloride include a molecular weight of 205.63 g/mol , and a molecular formula of C9H10ClF2N . Other properties such as density, melting point, boiling point, etc. are not available in the search results.

Safety And Hazards

Safety data sheets suggest avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It is recommended to use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

properties

IUPAC Name

1-(2,4-difluorophenyl)cyclopropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2N.ClH/c10-6-1-2-7(8(11)5-6)9(12)3-4-9;/h1-2,5H,3-4,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYWIBZMFYNGWIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=C(C=C(C=C2)F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,4-Difluorophenyl)cyclopropylamine hydrochloride

CAS RN

1186663-18-2
Record name Cyclopropanamine, 1-(2,4-difluorophenyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1186663-18-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,4-Difluorophenyl)cyclopropylamine hydrochloride
Reactant of Route 2
Reactant of Route 2
1-(2,4-Difluorophenyl)cyclopropylamine hydrochloride
Reactant of Route 3
Reactant of Route 3
1-(2,4-Difluorophenyl)cyclopropylamine hydrochloride
Reactant of Route 4
1-(2,4-Difluorophenyl)cyclopropylamine hydrochloride
Reactant of Route 5
1-(2,4-Difluorophenyl)cyclopropylamine hydrochloride
Reactant of Route 6
1-(2,4-Difluorophenyl)cyclopropylamine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.